(Z)-2-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]-3-(furan-2-yl)prop-2-enamide
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Overview
Description
(Z)-2-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]-3-(furan-2-yl)prop-2-enamide is a versatile chemical compound with diverse applications in scientific research. Its unique structure enables it to be used in synthesis, drug development, and catalysis studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: . The reaction conditions typically involve the use of strong bases and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes various types of reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and introducing new functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents such as halides. The reaction conditions are typically optimized to achieve high selectivity and yield.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products are valuable in various applications, including drug development and catalysis.
Scientific Research Applications
The compound has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of complex molecules. In biology, it serves as a tool for studying biological processes and pathways. In medicine, it is explored for its potential therapeutic properties. In industry, it is utilized in catalysis and material science.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, modulating their activity and influencing cellular processes. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
The compound is compared with other similar compounds to highlight its uniqueness. Similar compounds include (Z)-2-cyano-N-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-3-(furan-2-yl)prop-2-enamide and (Z)-2-amino-4-(2-aryl-1-cyanoethenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitriles. These compounds share structural similarities but differ in their functional groups and applications.
Properties
IUPAC Name |
(Z)-2-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]-3-(furan-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-14-12-23(13-15(2)26-14)18-7-5-17(6-8-18)22-20(24)16(11-21)10-19-4-3-9-25-19/h3-10,14-15H,12-13H2,1-2H3,(H,22,24)/b16-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WANMIKQLEDDBJZ-YBEGLDIGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=CC=C(C=C2)NC(=O)C(=CC3=CC=CO3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(CC(O1)C)C2=CC=C(C=C2)NC(=O)/C(=C\C3=CC=CO3)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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